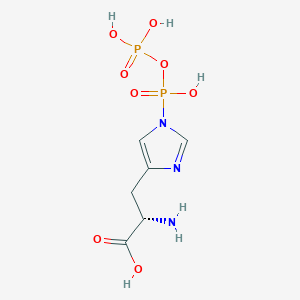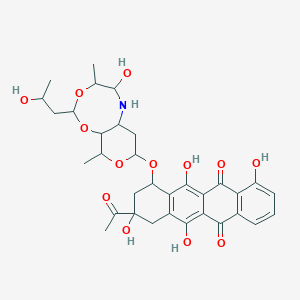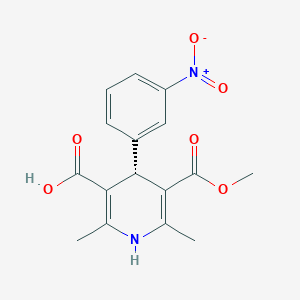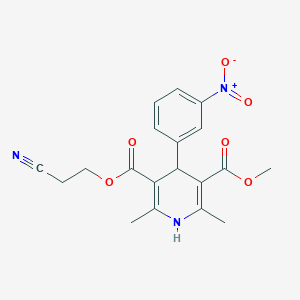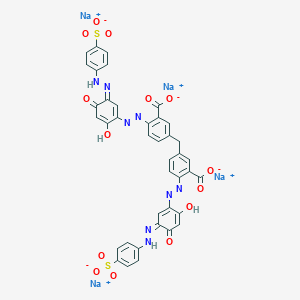
Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt is a water-soluble dye that is commonly used in the laboratory for various research purposes. This compound is also known as Acid Orange 7 and has a chemical formula of C28H18N4Na2O9S2. The purpose of
Wirkmechanismus
The mechanism of action of Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt is not well understood. However, it is believed that the compound binds to proteins and nucleic acids, resulting in changes in their structure and function.
Biochemische Und Physiologische Effekte
Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt has been shown to have cytotoxic effects on various cell lines. In addition, it has been reported to induce oxidative stress and DNA damage in cells. However, the exact biochemical and physiological effects of this compound are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt in lab experiments is its water solubility, which makes it easy to use in aqueous solutions. In addition, the compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential cytotoxicity, which may limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several potential future directions for research involving Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt. One area of interest is the development of new synthetic methods for producing this compound. Another potential direction is the study of the compound's interactions with different biological molecules, such as enzymes and receptors. Finally, there is a need for further investigation into the potential cytotoxicity of this compound and its effects on different cell types.
Synthesemethoden
The synthesis method for Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt involves the reaction of 2,4-dihydroxybenzoic acid with 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 3,3'-methylenebis(6-amino-2,4-dihydroxy-5-sulfophenylazo)benzene to form the final product.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt is commonly used in scientific research as a pH indicator and a dye for staining biological samples. This compound is also used in the textile industry for dyeing cotton and wool fabrics. In addition, it has been used as a model compound for studying the adsorption behavior of dyes on different surfaces.
Eigenschaften
CAS-Nummer |
102616-51-3 |
|---|---|
Produktname |
Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt |
Molekularformel |
C39H24N8Na4O14S2 |
Molekulargewicht |
984.7 g/mol |
IUPAC-Name |
tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[4-hydroxy-2-oxido-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2-hydroxy-4-oxidophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C39H28N8O14S2.4Na/c48-34-18-36(50)32(16-30(34)44-40-22-3-7-24(8-4-22)62(56,57)58)46-42-28-11-1-20(14-26(28)38(52)53)13-21-2-12-29(27(15-21)39(54)55)43-47-33-17-31(35(49)19-37(33)51)45-41-23-5-9-25(10-6-23)63(59,60)61;;;;/h1-12,14-19,48-51H,13H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
KOHZFAPXPLVVFQ-CQVRBNDUSA-J |
Isomerische SMILES |
C1=CC(=CC=C1N/N=C/2\C(=O)C=C(C(=C2)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C/C(=N/NC6=CC=C(C=C6)S(=O)(=O)[O-])/C(=O)C=C5O)C(=O)[O-])C(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)[O-])N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C(C=C(C(=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])O)[O-])C(=O)O)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1NN=C2C=C(C(=CC2=O)O)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=CC(=NNC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)C=C5O)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyme |
Benzoic acid, 3,3'-methylenebis[6-[[2,4- dihydroxy-5-[(4-sulfonylphenyl)azo]phenyl]azo]-, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





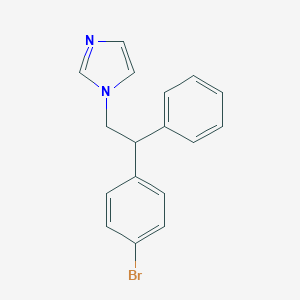
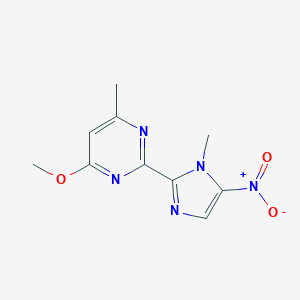
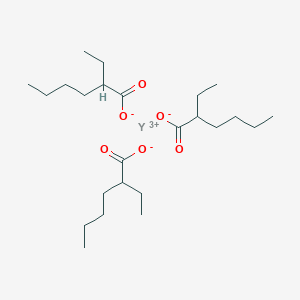
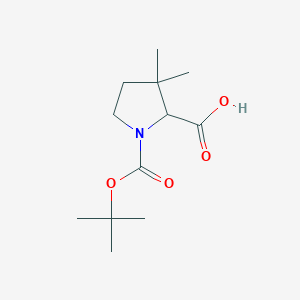
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
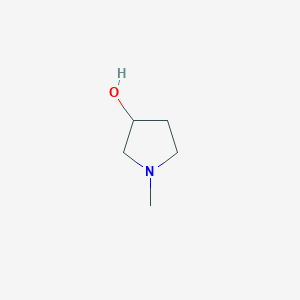
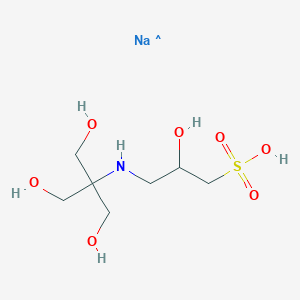
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
